molecular formula C8H15NO2 B2901781 1-(Methylamino)cyclohexane-1-carboxylic acid CAS No. 98552-54-6

1-(Methylamino)cyclohexane-1-carboxylic acid

Cat. No. B2901781
CAS RN: 98552-54-6
M. Wt: 157.213
InChI Key: HVYIHHARGXZADR-UHFFFAOYSA-N
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Description

1-(Methylamino)cyclohexane-1-carboxylic acid is a chemical compound with the CAS Number: 98552-54-6 . It has a molecular weight of 157.21 and is a structural analog of valproic acid . It is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 1-(methylamino)cyclohexanecarboxylic acid . The InChI code for this compound is 1S/C8H15NO2/c1-9-8(7(10)11)5-3-2-4-6-8/h9H,2-6H2,1H3,(H,10,11) .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Mechanism of Action

MSO works by irreversibly inhibiting glutamine synthetase, leading to a decrease in glutamine levels and an increase in glutamate levels in the brain and other organs. This alteration in neurotransmitter metabolism has been linked to changes in behavior, cognition, and disease states.
Biochemical and physiological effects:
MSO has been shown to have a wide range of biochemical and physiological effects, including alterations in neurotransmitter levels, changes in brain metabolism, and effects on behavior and cognition. It has also been implicated in the pathogenesis of several neurological disorders, including epilepsy, Alzheimer's disease, and Huntington's disease.

Advantages and Limitations for Lab Experiments

MSO has several advantages for use in lab experiments, including its potency, specificity, and irreversibility. However, it also has several limitations, including its toxicity, potential effects on other enzymes, and difficulties in controlling its concentration and distribution in the brain.

Future Directions

There are several future directions for research on MSO, including investigating its effects on other biological processes beyond neurotransmitter metabolism, developing new methods for its delivery and distribution in the brain, and exploring its potential as a therapeutic agent for neurological disorders.

Synthesis Methods

MSO can be synthesized in several ways, including the reaction of cyclohexanone with hydroxylamine hydrochloride to form cyclohexanone oxime, followed by reaction with methylamine to form MSO. Another method involves the reaction of cyclohexanone with hydroxylamine sulfate to form cyclohexanone oxime sulfate, which is then reacted with methylamine to form MSO.

Scientific Research Applications

MSO has been used extensively in scientific research to study the role of glutamine synthetase in various biological processes, including neurotransmitter metabolism, ammonia detoxification, and nitrogen metabolism. It has also been used to investigate the effects of glutamine synthetase inhibition on brain function, behavior, and disease states such as epilepsy and neurodegenerative disorders.

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(methylamino)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-9-8(7(10)11)5-3-2-4-6-8/h9H,2-6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYIHHARGXZADR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CCCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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